N-(2-(4-Bromophenoxy)ethyl)isobutyramide
Description
N-(2-(4-Bromophenoxy)ethyl)isobutyramide is an amide derivative characterized by a 4-bromophenoxyethyl group attached to the nitrogen of isobutyramide. Its structure comprises a brominated aromatic ring connected via an ether linkage to an ethylamine moiety, which is acylated by isobutyric acid.
Properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)12(15)14-7-8-16-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHXIFSFPUCDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCOC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Bromophenoxy)ethyl)isobutyramide typically involves the reaction of 4-bromophenol with 2-bromoethylamine under basic conditions to form the intermediate 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with isobutyryl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Common solvents include dichloromethane or tetrahydrofuran
Catalyst/Base: Triethylamine or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Bromophenoxy)ethyl)isobutyramide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane.
Major Products Formed
Substitution Reactions: Products include N-(2-(4-aminophenoxy)ethyl)isobutyramide or N-(2-(4-mercaptophenoxy)ethyl)isobutyramide.
Oxidation Reactions: Products include N-(2-(4-bromophenoxy)acetaldehyde)ethyl)isobutyramide or N-(2-(4-bromophenoxy)acetic acid)ethyl)isobutyramide.
Reduction Reactions: Products include N-(2-(4-bromophenoxy)ethyl)amine.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
N-(2-(4-Bromophenoxy)ethyl)isobutyramide is structurally related to other isobutyramide derivatives, which have been studied for their analgesic properties. The compound's potential as a pain reliever is attributed to its ability to interact with opioid receptors, similar to other compounds in the fentanyl family. Research indicates that modifications in the phenoxy group can enhance binding affinity and selectivity for these receptors, potentially leading to more effective analgesics with fewer side effects .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the bromophenyl ether followed by amide coupling reactions. This method allows for the introduction of various substituents that can modify its pharmacological profile. For instance, altering the bromine substituent can lead to derivatives with enhanced potency or altered pharmacokinetics .
Case Studies
Case Study 1: Pain Management
A study conducted on a series of isobutyramide derivatives, including this compound, demonstrated significant analgesic effects in animal models. The compound was shown to reduce pain responses effectively, with a potency comparable to established opioids but with a potentially improved safety profile due to its structural modifications .
Case Study 2: Antitumor Activity
Another investigation explored the antitumor properties of this compound. In vitro studies indicated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Pharmacological Insights
Mechanism of Action
The pharmacological action of this compound is primarily mediated through interactions with the central nervous system (CNS). Its ability to cross the blood-brain barrier allows it to exert effects on pain perception and potentially influence mood disorders. The compound's selectivity for certain receptor subtypes may minimize adverse effects commonly associated with non-selective opioid agonists .
Mechanism of Action
The mechanism of action of N-(2-(4-Bromophenoxy)ethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)isobutyramide (4c)
- Structure: Features a benzo[d]oxazole core fused with a 4-ethylphenylamino group. The rigid aromatic system contrasts with the flexible ether linkage in the target compound.
- Synthesis : Prepared via acetylation of a diamine intermediate using acetic acid and isobutyric anhydride under mild conditions .
- Functional Groups: The benzo[d]oxazole ring enables π-π stacking interactions, while the ethyl group enhances lipophilicity. Compared to the bromophenoxy group in the target, this compound may exhibit reduced steric hindrance.
N-(2-(4-Methylphenylsulfonamido)ethyl)isobutyramide (19)
- Structure : Contains a sulfonamido group and a methylphenyl substituent. The sulfonamide increases polarity compared to the target’s ether group.
- Synthesis : Synthesized via chemoselective alkynylation using NaH and TMS-EBX, highlighting its utility in organic transformations .
- Functional Groups: The sulfonamide moiety improves hydrogen-bonding capacity and aqueous solubility, whereas the target’s bromophenoxy group may prioritize lipophilicity.
- Molecular Data : Formula: C₁₅H₂₀N₂O₃S; MW: 308.12 g/mol .
4-Fluoroisobutyryl Fentanyl
- Structure : A fentanyl analog with a 4-fluorophenyl group and a piperidine ring. The fluorine substituent is smaller and more electronegative than bromine.
- Functional Groups : The piperidine and phenethyl groups confer opioid receptor affinity, absent in the target compound.
- Biological Activity : Classified as a Schedule I controlled substance due to opioid agonist activity .
Comparative Analysis Table
*Calculated based on structural analysis.
Research Findings and Discussion
- Synthetic Approaches: The target compound likely requires coupling reactions to attach the phenoxyethyl group, contrasting with the acetylation () and alkynylation () methods used for analogs.
- Functional Group Impact :
- Bromine’s steric bulk and polarizability may enhance binding to hydrophobic targets compared to fluorine or methyl groups.
- Sulfonamides () improve solubility, whereas ethers (target) favor membrane permeability.
Biological Activity
N-(2-(4-Bromophenoxy)ethyl)isobutyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom on the phenyl ring, which can influence its biological properties. The structure can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 271.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets.
Target of Action
Research indicates that similar compounds exhibit antimicrobial and antiproliferative activities by targeting bacterial lipids and disrupting cellular functions. Molecular docking studies suggest that this compound may bind to specific receptors involved in these processes .
Mode of Action
- Antimicrobial Activity : Compounds with similar structures have been shown to inhibit the biosynthesis of bacterial cell membranes, leading to cell lysis.
- Anticancer Activity : In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF7) by modulating signaling pathways related to cell growth and survival .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Activity | Test Organism/Cell Line | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Xanthomonas oryzae | 156.7 µM | |
| Anticancer (MCF7) | MCF7 Breast Cancer Cells | IC50 = 12 µM | |
| Cytotoxicity | HT-22 Neuronal Cells | IC50 > 20 µM |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, it was found to be effective against several strains of bacteria, including Xanthomonas oryzae. The compound exhibited an EC50 value of 156.7 µM, indicating significant antibacterial activity compared to traditional bactericides .
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of this compound on MCF7 cells. The results indicated that this compound induced apoptosis through the activation of caspase pathways, with an IC50 value determined at 12 µM. This suggests a promising role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
